Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate
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Overview
Description
Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a synthetic compound that combines lithium with a cyclopropane carboxylate derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the cyclopropane moiety suggests unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Carboxylate: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Lithium Salt Formation: The final step involves the deprotonation of the carboxylic acid group using a lithium base, such as lithium hydroxide, to form the lithium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and the Huisgen cycloaddition, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched products.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Open-chain carboxylates.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the effects of lithium on biological systems, particularly in the context of its interaction with the triazole and cyclopropane moieties.
Medicine
Medically, the compound may have potential as a therapeutic agent
Industry
Industrially, the compound could be used in the development of new materials, particularly those that require the unique properties of the cyclopropane ring and the triazole moiety.
Mechanism of Action
The mechanism of action of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through the triazole ring. The lithium ion could modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but without the methyl group on the triazole ring.
Lithium;(1R,2R)-2-(5-methyl-1H-1,2,3-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but with a different triazole isomer.
Uniqueness
The presence of the 5-methyl group on the 1H-1,2,4-triazole ring and the specific stereochemistry of the cyclopropane ring make Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate unique. These features can influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
lithium;(1R,2R)-2-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBWDSZTPAIDEI-TYSVMGFPSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NNC(=N1)C2CC2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=NNC(=N1)[C@@H]2C[C@H]2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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